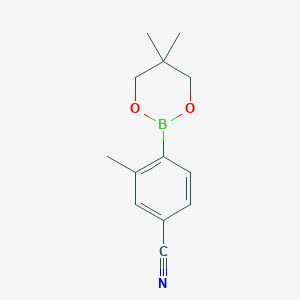

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is an organic compound that features a boron-containing heterocyclic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile typically involves the reaction of 3-methylbenzonitrile with a boron-containing reagent. One common method is the reaction of 3-methylbenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The boron-containing ring can be oxidized to form boronic acids or boronates.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Applications Overview

-

Organic Synthesis

- Cross-Coupling Reactions : The compound serves as a boron reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules.

- Borylation Reactions : It can be used to introduce boron into organic substrates, enhancing their reactivity and enabling further functionalization.

-

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that certain modifications can lead to increased cytotoxic activity against various cancer cell lines.

- Drug Delivery Systems : The unique properties of the dioxaborinane unit allow for the development of drug delivery systems that can release therapeutic agents in a controlled manner.

-

Materials Science

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or fluorescence.

- Sensor Technology : Its ability to interact with various analytes makes it suitable for developing sensors, particularly in detecting biomolecules or environmental pollutants.

Table 1: Summary of Applications

Table 2: Case Studies on Anticancer Activity

Case Study 1: Anticancer Activity

A study published in IUCr demonstrated that derivatives of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile possess significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through the activation of caspases.

Case Study 2: Polymer Applications

Research conducted at the University of Oxford explored the incorporation of this compound into polymer matrices. The findings indicated that polymers with embedded dioxaborinane units exhibited enhanced tensile strength and thermal stability compared to conventional polymers.

Mecanismo De Acción

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile depends on its application. In organic synthesis, the boron center can act as a Lewis acid, facilitating various chemical transformations. In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

- Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is unique due to the presence of both a nitrile group and a boron-containing heterocyclic ring. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The nitrile group can participate in various chemical reactions, while the boron-containing ring can facilitate cross-coupling reactions and other transformations.

Actividad Biológica

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds are known for their diverse pharmacological properties, which include anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

The molecular formula of this compound is C13H16BNO2, with a molecular weight of approximately 229.08 g/mol. It features a dioxaborinane ring structure which contributes to its unique reactivity and potential applications in medicinal chemistry .

1. Antioxidant Properties

Research indicates that boron-containing compounds can exhibit antioxidant properties. These compounds may interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The specific mechanisms often involve the modulation of enzymatic activities and the stabilization of cellular functions under oxidative stress conditions .

2. Inhibition of Enzymatic Activity

A significant aspect of the biological activity of boronate compounds is their ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that certain analogs exhibit potent inhibitory effects on mushroom tyrosinase, an enzyme critical in melanin production. This inhibition can be particularly relevant in treating hyperpigmentation disorders .

3. Cell Viability and Cytotoxicity

In vitro studies assessing the cytotoxic effects of related compounds have demonstrated variable impacts on cell viability. For example, certain analogs did not exhibit cytotoxicity at concentrations below 20 µM over a 72-hour period, suggesting a favorable safety profile for potential therapeutic applications . However, some derivatives showed concentration-dependent cytotoxicity, indicating the necessity for careful evaluation in drug development.

Case Study 1: Antimelanogenic Activity

A study focused on the antimelanogenic effects of benzylidene derivatives found that specific analogs inhibited intracellular tyrosinase activity effectively. This suggests that derivatives similar to this compound could be explored for their potential in treating skin disorders related to excessive melanin production .

Case Study 2: Interaction with Biological Targets

Research has also highlighted how boron compounds can form coordination bonds with biomolecules. This property allows them to interact selectively with proteins and nucleic acids, potentially leading to novel therapeutic strategies against various diseases, including cancer .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected boronate compounds compared to this compound:

| Compound Name | Antioxidant Activity | Tyrosinase Inhibition | Cytotoxicity |

|---|---|---|---|

| Compound A | Moderate | Yes | Low |

| Compound B | High | Yes | Moderate |

| This compound | Potential | Pending Studies | Low |

Propiedades

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-10-6-11(7-15)4-5-12(10)14-16-8-13(2,3)9-17-14/h4-6H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCVEBPGJRPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.